molecular formula C17H23N3O B5804464 N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide

N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide

Cat. No. B5804464
M. Wt: 285.4 g/mol
InChI Key: XBSHBYKSQNFIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, also known as PBICA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBICA belongs to a class of compounds known as benzimidazole derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is thought to involve the modulation of the GABA-A receptor. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to bind to the benzodiazepine site on the GABA-A receptor, which is a site that is also targeted by drugs such as diazepam and lorazepam.
Biochemical and Physiological Effects:
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has also been shown to have sedative and hypnotic effects in animal models. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has also been shown to have some potential as an analgesic, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological processes. However, one limitation of using N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research on N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide. One area of research that is particularly promising is the development of new drugs that target the GABA-A receptor. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide and other benzimidazole derivatives could serve as a starting point for the development of new drugs that are more selective and have fewer side effects than existing drugs such as benzodiazepines. Another area of research that is promising is the study of the role of the GABA-A receptor in various neurological disorders, such as epilepsy and anxiety disorders. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide and other GABA-A receptor modulators could be useful tools for studying these disorders and developing new treatments.

Synthesis Methods

N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclohexanecarboxylic acid with 1-propyl-1H-benzimidazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Other methods for synthesizing N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide include the reaction of cyclohexanecarboxylic acid with 1-propyl-2-nitrobenzimidazole followed by reduction with hydrogen gas.

Scientific Research Applications

N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to have a range of potential applications in scientific research. One area of research where N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been studied extensively is in the field of neuroscience. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to have a high affinity for the GABA-A receptor, which is a receptor that is involved in the regulation of neuronal excitability. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.

properties

IUPAC Name

N-(1-propylbenzimidazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-2-12-20-15-11-7-6-10-14(15)18-17(20)19-16(21)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSHBYKSQNFIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide

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